Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3,5-dimethylbenzo[d]isoxazole

LogP Lipophilicity Membrane permeability

6-Bromo-3,5-dimethylbenzo[d]isoxazole (CAS 1345119-01-8) is a heterocyclic building block belonging to the benzo[d]isoxazole (1,2-benzisoxazole) class, bearing methyl substituents at positions 3 and 5 and a bromine atom at position 6 of the fused benzene ring. With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g·mol⁻¹, this compound is primarily supplied as a research intermediate for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 1345119-01-8
Cat. No. B580719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,5-dimethylbenzo[d]isoxazole
CAS1345119-01-8
Synonyms6-broMo-3,5-diMethylbenzo[d]isoxazole
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)ON=C2C
InChIInChI=1S/C9H8BrNO/c1-5-3-7-6(2)11-12-9(7)4-8(5)10/h3-4H,1-2H3
InChIKeyVXZSBZLBJVWCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,5-dimethylbenzo[d]isoxazole (CAS 1345119-01-8): Chemical Identity, Scaffold Class, and Procurement Baseline


6-Bromo-3,5-dimethylbenzo[d]isoxazole (CAS 1345119-01-8) is a heterocyclic building block belonging to the benzo[d]isoxazole (1,2-benzisoxazole) class, bearing methyl substituents at positions 3 and 5 and a bromine atom at position 6 of the fused benzene ring . With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g·mol⁻¹, this compound is primarily supplied as a research intermediate for medicinal chemistry and agrochemical discovery programs . The benzo[d]isoxazole scaffold has been validated as a core motif in BET bromodomain inhibitors, acetylcholinesterase inhibitors, and voltage-gated sodium channel blockers, making the regiochemically defined brominated derivative a strategic starting material for structure–activity relationship (SAR) exploration [1].

Why 6-Bromo-3,5-dimethylbenzo[d]isoxazole Cannot Be Interchanged with Other Benzo[d]isoxazole Analogs


Substituting 6-bromo-3,5-dimethylbenzo[d]isoxazole with a non-brominated, regioisomeric, or differently halogenated benzo[d]isoxazole introduces quantifiable changes in lipophilicity, molecular weight, and synthetic reactivity that directly impact downstream lead optimization. The bromine atom at position 6 increases the computed LogP by approximately 0.76 log units relative to the non-brominated parent 3,5-dimethylbenzo[d]isoxazole (LogP 3.21 vs. 2.44), altering membrane permeability and pharmacokinetic profiles in cell-based assays . Furthermore, the 6-bromo regioisomer differs from the 5-bromo-3-methyl variant (LogP 2.90) in both the vector of substitution and the presence of a second methyl group, which cannot be mimicked by mono-methyl analogs without re-synthesizing the entire SAR series . The aryl bromide also serves as a specific synthetic handle for palladium-catalyzed cross-coupling that is absent in the non-halogenated parent and geometrically distinct from the 5-bromo isomer [1].

6-Bromo-3,5-dimethylbenzo[d]isoxazole: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 6-Bromo-3,5-dimethylbenzo[d]isoxazole vs. Non-Brominated 3,5-Dimethylbenzo[d]isoxazole

The introduction of a bromine atom at the 6-position of 3,5-dimethylbenzo[d]isoxazole increases the computed octanol–water partition coefficient (LogP) by 0.76 log units, from 2.44 for the non-brominated parent (CAS 53155-26-3) to 3.21 for the 6-bromo derivative (CAS 1345119-01-8) . Both compounds share an identical topological polar surface area (TPSA) of 26.03 Ų, confirming that the lipophilicity shift is driven solely by the halogen substituent without altering hydrogen-bonding capacity . This 0.76 LogP increment corresponds to an approximately 5.8-fold increase in theoretical partition coefficient, a magnitude that can meaningfully affect passive membrane diffusion rates in cell-based permeability assays [1].

LogP Lipophilicity Membrane permeability Physicochemical property

Regiochemical Differentiation: 6-Bromo-3,5-dimethyl vs. 5-Bromo-3-methylbenzo[d]isoxazole

The target compound (6-bromo-3,5-dimethylbenzo[d]isoxazole, CAS 1345119-01-8) differs from its closest commercially available regioisomer, 5-bromo-3-methylbenzo[d]isoxazole (CAS 66033-76-9), in three critical parameters: (i) bromine position (C6 vs. C5 of the benzene ring), (ii) number of methyl substituents (two at C3 and C5 vs. one at C3), and (iii) molecular weight (226.07 vs. 212.04 g·mol⁻¹) . The 6-bromo isomer exhibits a higher computed LogP (3.21 vs. 2.90) despite the additional methyl group, reflecting the differential electronic environment of the bromine on the benzo-fused ring . Critically, the 6-position bromine projects a different vector for derivatization than the 5-position bromine; in the 5-bromo-3-methyl isomer the bromine is para to the isoxazole oxygen, whereas in the 6-bromo-3,5-dimethyl isomer it is meta to the isoxazole oxygen and flanked by a C5 methyl group, creating steric and electronic differences that will affect cross-coupling reaction rates and regioselectivity in subsequent functionalization steps [1].

Regiochemistry Substitution pattern SAR Cross-coupling handle

Synthetic Utility: Aryl Bromide as a Cross-Coupling Handle vs. Non-Halogenated Scaffold

The presence of an aryl bromide at the 6-position of 6-bromo-3,5-dimethylbenzo[d]isoxazole provides a direct synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck) that is entirely absent in the non-halogenated parent scaffold 3,5-dimethylbenzo[d]isoxazole (CAS 53155-26-3) [1]. In the broader benzo[d]isoxazole series, aryl bromides at the benzene ring have been explicitly utilized as substrates for Suzuki–Miyaura coupling to introduce aryl, heteroaryl, and vinyl substituents, enabling rapid library expansion from a single halogenated intermediate . The 6-bromo derivative thus enables a convergent synthetic strategy: procurement of the pre-functionalized bromo-scaffold followed by a single diversification step, versus the linear strategy required with the non-halogenated parent (electrophilic bromination followed by coupling), which introduces an additional synthetic step, regiochemical uncertainty, and purification burden [2].

Cross-coupling Suzuki–Miyaura C–C bond formation Late-stage functionalization

BET Bromodomain Inhibitor Scaffold Relevance: Benzo[d]isoxazole Core in BRD4 Inhibitor Programs

The benzo[d]isoxazole scaffold has been structurally validated as a core motif in potent and selective BET bromodomain inhibitors. In a 2018 Journal of Medicinal Chemistry study, structure-based optimization of benzo[d]isoxazole-containing compounds yielded inhibitors 6i (Y06036) and 7m (Y06137), which bound to the BRD4(1) bromodomain with Kd values of 82 nM and 81 nM, respectively, and demonstrated in vivo efficacy in a C4-2B CRPC xenograft mouse model [1]. A subsequent 2023 study reported bivalent benzo[d]isoxazole-based BET inhibitor 17b (Y13021) exhibiting 32-fold stronger efficacy than its monovalent counterpart [2]. The 3,5-dimethyl substitution pattern on the benzo[d]isoxazole core is a recurring motif across multiple BET inhibitor series, and the 6-bromo derivative serves as a key late-stage diversification intermediate for introducing substituents at the 6-position via cross-coupling to optimize BRD4 binding affinity and selectivity [3]. While no published BRD4 inhibition data exist specifically for the 6-bromo-3,5-dimethyl intermediate itself (as it is a building block, not a final inhibitor), the scaffold class provides strong inferential evidence for its strategic value in BET inhibitor programs.

BET bromodomain BRD4 inhibitor Epigenetics Prostate cancer

Vendor Purity and Quality Differentiation for 6-Bromo-3,5-dimethylbenzo[d]isoxazole

Commercial availability of 6-bromo-3,5-dimethylbenzo[d]isoxazole spans multiple vendors with reported purities ranging from 95% to 99% . Bidepharm supplies the compound at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC, while Leyan offers 98% purity and MolCore provides NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D . LookChem lists supplier-reported purity of 99%, though this figure originates from raw material suppliers and may not reflect independently verified batch analysis . Price points vary significantly: ChemicalBook lists a reagent-grade price of approximately 7,990 RMB per gram (98% purity), while Leyan and Bidepharm offer smaller quantities (50 mg to 1 g) at competitive rates for initial screening purchases . In contrast, the non-brominated parent 3,5-dimethylbenzo[d]isoxazole is less widely stocked, and the 5-bromo-3-methyl regioisomer is primarily available through Sigma-Aldrich's AldrichCPR collection (no analytical data provided, sold 'as-is') .

Purity Quality control Vendor comparison Procurement

6-Bromo-3,5-dimethylbenzo[d]isoxazole: Evidence-Backed Application Scenarios for Scientific Procurement


BET Bromodomain Inhibitor Lead Optimization: Late-Stage Diversification at the 6-Position

Medicinal chemistry teams pursuing BRD4 bromodomain inhibitors can procure 6-bromo-3,5-dimethylbenzo[d]isoxazole as a direct diversification precursor for Suzuki–Miyaura or Buchwald–Hartwig coupling at the 6-position. The benzo[d]isoxazole scaffold has produced BRD4 inhibitors with Kd values of 81–82 nM and demonstrated in vivo tumor growth inhibition in CRPC xenograft models [1]. The 6-bromo intermediate enables parallel library synthesis without requiring scaffold construction or regiochemically ambiguous electrophilic bromination, accelerating SAR cycles at a position known to modulate BRD4 binding affinity [2].

CNS Drug Discovery Programs Requiring Controlled Lipophilicity Within LogP 3–5 Range

The computed LogP of 3.21 for 6-bromo-3,5-dimethylbenzo[d]isoxazole places it within the optimal lipophilicity window for CNS drug candidates (LogP 3–5), whereas the non-brominated parent (LogP 2.44) falls below this range . For CNS programs targeting conditions such as epilepsy—where benzo[d]isoxazole derivatives have shown anticonvulsant activity via voltage-gated sodium channel NaV1.1 blockade with ED50 values of 20.5 mg/kg in MES-induced seizure models—the brominated scaffold offers a starting point with more favorable predicted brain penetration than the non-halogenated analog [3].

Parallel Library Synthesis via Cross-Coupling: Reduction of Synthetic Step Count

Procurement of the pre-brominated 6-bromo-3,5-dimethylbenzo[d]isoxazole eliminates one synthetic step (electrophilic bromination) per analog compared to starting from the non-halogenated parent scaffold [4]. For a typical 24-member library, this translates to 24 fewer reactions, reduced purification burden, and avoidance of regiochemical ambiguity in the bromination step. The aryl bromide is compatible with Suzuki–Miyaura, Buchwald–Hartwig, and Heck coupling protocols documented for the broader bromo-benzo[d]isoxazole class, supporting diverse C–C and C–N bond formations at the 6-position [5].

Regulated Pharmaceutical R&D Requiring Batch-Specific QC Documentation

For GLP toxicology studies or IND-enabling programs where documented purity and impurity profiles are mandatory, 6-bromo-3,5-dimethylbenzo[d]isoxazole is available from multiple vendors (Bidepharm, Leyan, MolCore) providing batch-specific analytical data (NMR, HPLC, GC) at purities of 95–99% . This QC documentation standard exceeds what is available for the 5-bromo-3-methyl regioisomer, which is primarily supplied through Sigma-Aldrich's AldrichCPR collection without analytical certification, sold on an 'as-is' basis . Procuring the 6-bromo derivative from ISO-certified vendors thus supports regulatory compliance and reduces the risk of batch rejection due to undocumented impurities.

Quote Request

Request a Quote for 6-Bromo-3,5-dimethylbenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.